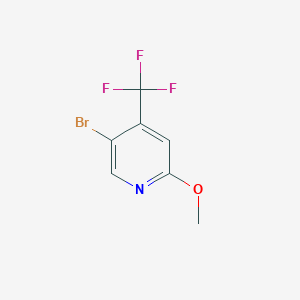

![molecular formula C14H12N2O2 B3038070 ethyl 9H-pyrido[3,4-b]indole-1-carboxylate CAS No. 72755-19-2](/img/structure/B3038070.png)

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

概要

作用機序

クムジアAは、主にスーパーオキシドアニオン生成とエラスターゼ放出の阻害によってその効果を発揮します。これらの作用は、炎症反応に関与する特定の分子標的や経路との相互作用によって媒介されます。 この化合物の活性酸素種とプロテアーゼ活性を調節する能力は、その抗炎症作用に寄与しています .

類似化合物:

ハルマン: 鎮静作用と抗不安作用を持つ別のβ-カルボリンアルカロイドです。

ノルハルマン: 神経保護効果で知られています。

ユディストミンU: 抗ウイルス作用と抗腫瘍作用を示します.

クムジアAの独自性: クムジアAは、その強力な抗炎症作用と、スーパーオキシドアニオン生成とエラスターゼ放出の両方を阻害する能力で際立っています。 この二重作用は、炎症や酸化ストレス関連疾患の研究において貴重な化合物となっています .

生化学分析

Biochemical Properties

1-Ethoxycarbonyl-beta-carboline has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit Yak1, a DYRK1-family kinase . This interaction plays a crucial role in its biochemical activities .

Cellular Effects

1-Ethoxycarbonyl-beta-carboline has significant effects on cellular processes. It has been shown to block the formation of biofilms by Candida albicans, a common fungal pathogen . This suggests that 1-Ethoxycarbonyl-beta-carboline can influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 1-Ethoxycarbonyl-beta-carboline involves its interaction with the Yak1 kinase. By inhibiting this enzyme, 1-Ethoxycarbonyl-beta-carboline prevents the yeast-to-hypha transition in Candida albicans, thereby blocking biofilm formation .

Dosage Effects in Animal Models

Related beta-carbolines have been shown to have varying effects at different dosages .

Metabolic Pathways

1-Ethoxycarbonyl-beta-carboline is part of the beta-carboline class of compounds, which are metabolized by several cytochrome P450 enzymes into hydroxylated derivatives . This process may compete with their bioactivation to neurotoxins by N-methyltransferases .

Subcellular Localization

Given its ability to cross the blood-brain barrier and its interactions with intracellular enzymes such as Yak1 , it is likely that it can localize to various subcellular compartments.

準備方法

合成ルートと反応条件: クムジアAの合成は、β-カルボリンとクロロギ酸エチルを塩基性条件下で反応させることで行われます。 反応は通常、トリエチルアミンなどの塩基の存在下で進行し、1-エトキシカルボニル-β-カルボリンが生成されます .

工業的製造方法: クムジアAの工業的製造は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件を使用し、最終製品の一貫性と品質を確保します。 その後、再結晶またはクロマトグラフィーなどの技術を用いて精製されます .

3. 化学反応解析

反応の種類: クムジアAは、以下の化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな誘導体を生成できます。

還元: 還元反応は、クムジアAに存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

化学反応の分析

Types of Reactions: Kumujian A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Kumujian A.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

科学的研究の応用

クムジアAは、科学研究において幅広い応用範囲を持っています。

化学: 他のβ-カルボリン誘導体の合成における前駆体として役立ちます。

生物学: この化合物は、その抗炎症作用と抗酸化作用に関する研究に使用されています。

医学: クムジアAは、炎症性疾患や酸化ストレス関連疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Harman: Another β-carboline alkaloid with sedative and anxiolytic properties.

Norharman: Known for its neuroprotective effects.

Eudistomin U: Exhibits antiviral and antitumor activities.

Uniqueness of Kumujian A: Kumujian A stands out due to its potent anti-inflammatory activity and its ability to inhibit both superoxide anion generation and elastase release. This dual action makes it a valuable compound for research in inflammation and oxidative stress-related conditions .

特性

IUPAC Name |

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOOHNXLDSCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Ethoxycarbonyl-beta-carboline exert its antifungal effects?

A: Research suggests that 1-Ethoxycarbonyl-beta-carboline targets a specific type of kinase called DYRK kinase, particularly YakA, in the fungus Aspergillus fumigatus []. This kinase is crucial for regulating the blocking of septal pores, which are openings in the fungal cell wall, in response to stress. By inhibiting YakA, 1-Ethoxycarbonyl-beta-carboline disrupts this stress response mechanism, ultimately impairing fungal growth and survival, particularly in challenging environments like lung tissue [].

Q2: Can you explain the mechanism by which 1-Ethoxycarbonyl-beta-carboline inhibits YakA and what downstream effects this has on Aspergillus fumigatus?

A: While the precise molecular mechanism of inhibition requires further investigation, 1-Ethoxycarbonyl-beta-carboline is believed to directly interact with YakA, preventing it from phosphorylating its target protein, Lah []. Lah is responsible for anchoring Woronin bodies, organelles unique to filamentous fungi, to the septal pore. This anchoring is essential for plugging the pore during stress, preventing the loss of cytoplasm and maintaining cellular integrity. By disrupting the YakA-Lah interaction, 1-Ethoxycarbonyl-beta-carboline hinders the fungus's ability to effectively block its septal pores under stress, leading to reduced growth and survival, especially in challenging environments like lung tissue [].

Q3: Are there any studies on the synergistic effects of 1-Ethoxycarbonyl-beta-carboline with existing antifungal agents?

A: Yes, research indicates that 1-Ethoxycarbonyl-beta-carboline acts synergistically with azole antifungals against Aspergillus fumigatus []. Azoles are the current frontline treatment for Aspergillus infections, but their efficacy is threatened by rising resistance. This synergistic interaction, potentially stemming from their distinct mechanisms of action, highlights the potential of 1-Ethoxycarbonyl-beta-carboline in combination therapies to enhance antifungal efficacy and combat drug resistance.

Q4: Has the structure of 1-Ethoxycarbonyl-beta-carboline been characterized, and are there any insights into its structure-activity relationship?

A: While specific spectroscopic data for 1-Ethoxycarbonyl-beta-carboline is not provided in the provided research excerpts, it is known to belong to the β-carboline family of compounds. These compounds share a common tricyclic ring structure, and modifications to this core structure, particularly at the 1-position, can significantly impact their biological activity [, ]. The presence of the ethoxycarbonyl group at the 1-position in 1-Ethoxycarbonyl-beta-carboline likely plays a critical role in its interaction with YakA and subsequent antifungal activity.

Q5: Beyond its antifungal activity, are there other potential applications for 1-Ethoxycarbonyl-beta-carboline being explored?

A: Preliminary research suggests that 1-Ethoxycarbonyl-beta-carboline may hold promise beyond antifungal applications. Studies have shown its ability to inhibit the M2 polarization of tumor-associated macrophages []. This polarization process is linked to tumor growth and immune evasion. While further research is needed, this finding suggests 1-Ethoxycarbonyl-beta-carboline could be explored for potential anti-cancer applications, particularly in modulating the tumor microenvironment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)

![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)

![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)

![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)

![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)